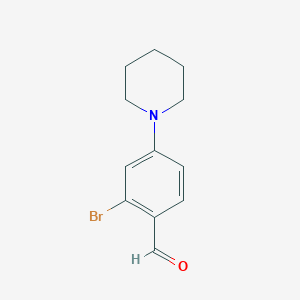

2-Bromo-4-(piperidin-1-yl)benzaldehyde

Description

BenchChem offers high-quality 2-Bromo-4-(piperidin-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(piperidin-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

2-bromo-4-piperidin-1-ylbenzaldehyde |

InChI |

InChI=1S/C12H14BrNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 |

InChI Key |

GLMXDDKHUYVYLP-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Utilization of 2-Bromo-4-(piperidin-1-yl)benzaldehyde in Medicinal Chemistry

Executive Summary: The "Divergent Hub" Strategy

In modern drug discovery, the value of an intermediate is defined by its orthogonality —the ability to selectively manipulate specific functional groups without affecting others. 2-Bromo-4-(piperidin-1-yl)benzaldehyde represents a quintessential "Divergent Hub" intermediate.

Structurally, it integrates three distinct pharmacophoric and reactive elements:

-

C1-Aldehyde: A versatile electrophile for scaffold construction (e.g., quinazolines, benzimidazoles) or linker attachment (reductive amination).

-

C2-Bromine: A sterically accessible handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification.

-

C4-Piperidine: A proven ADME-enhancing moiety that improves solubility and often serves as a solvent-exposed binding element in kinase and GPCR targets.

This guide details the robust synthesis of this intermediate via Regioselective Nucleophilic Aromatic Substitution (SNAr) and outlines its application in high-throughput library generation.

Synthesis: The Regioselective SNAr Protocol

The most reliable synthetic route utilizes 2-bromo-4-fluorobenzaldehyde (CAS: 59142-68-6) as the starting material. The reaction exploits the electronic "push-pull" dynamics of the benzene ring. The aldehyde at C1 (para to fluorine) strongly activates the C4-fluorine bond for nucleophilic attack, while the bromine at C2 provides inductive activation but remains inert to mild nucleophilic displacement.

Reaction Mechanism & Causality

-

Substrate Selection: 2-Bromo-4-fluorobenzaldehyde is superior to the chloro-analog due to the higher electronegativity of fluorine, which lowers the energy of the Meisenheimer complex intermediate (rate-determining step in SNAr).

-

Base Selection: Potassium Carbonate (K2CO3) is preferred over stronger bases (e.g., NaH) to prevent competitive Cannizzaro reactions or enolization of the aldehyde.

-

Solvent System: DMF or DMSO is required to solvate the inorganic base and stabilize the polar transition state.

Validated Experimental Protocol

Objective: Synthesis of 2-Bromo-4-(piperidin-1-yl)benzaldehyde on a 10g scale.

| Parameter | Specification |

| Starting Material | 2-Bromo-4-fluorobenzaldehyde (CAS: 59142-68-6) |

| Reagent | Piperidine (1.2 equivalents) |

| Base | K2CO3 (anhydrous, 2.0 equivalents) |

| Solvent | DMF (Dimethylformamide), Anhydrous |

| Temperature | 80°C - 90°C |

| Time | 4 - 6 Hours |

Step-by-Step Methodology:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-bromo-4-fluorobenzaldehyde (10.0 g, 49.2 mmol) and anhydrous DMF (100 mL).

-

Addition: Add K2CO3 (13.6 g, 98.4 mmol) in a single portion. Stir for 10 minutes at room temperature to ensure suspension homogeneity.

-

Nucleophile Introduction: Add piperidine (5.8 mL, 59.0 mmol) dropwise via syringe over 5 minutes. Note: Exotherm is minimal, but dropwise addition prevents localized concentration spikes.

-

Reaction: Heat the mixture to 90°C. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should disappear, replaced by a fluorescent yellow product spot (Rf ~0.4).

-

Workup (Critical for Purity):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Water (400 mL) with vigorous stirring. The product will precipitate as a yellow solid.

-

Why Ice-Water? DMF is miscible with water; the sudden polarity shift forces the organic product out of solution while retaining the inorganic salts and excess DMF in the aqueous phase.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF.

-

Purification: Recrystallize from hot Ethanol or perform a short silica plug filtration if high purity (>98%) is required for downstream catalysis.

Process Flow Diagram

Caption: Figure 1. Optimized workflow for the synthesis of 2-Bromo-4-(piperidin-1-yl)benzaldehyde via SnAr.

Reactivity Profile & Pharmaceutical Applications[1]

This molecule is a "linchpin" intermediate. Its utility lies in the ability to react the aldehyde and bromine functionalities independently.

Path A: The Suzuki-Miyaura Divergence (C2-Br)

The bromine at the ortho position to the aldehyde is sterically hindered but remains reactive toward Palladium(0) catalysts.

-

Challenge: The aldehyde group can poison certain catalysts or undergo side reactions (aldol) under strong basic conditions.

-

Solution: Use mild bases (K3PO4) and active phosphine ligands (e.g., SPhos, XPhos) that facilitate oxidative addition into the hindered C-Br bond.

-

Application: Synthesis of Biaryl-Aldehydes . These are precursors to phenanthridines and biaryl-based kinase inhibitors.

Path B: The Aldehyde Condensation (C1-CHO)

The aldehyde is the primary "warhead" for heterocycle construction.

-

Quinazoline Synthesis: Reaction with amidines or guanidines.

-

Reductive Amination: Attachment of solubilizing tails or linkers for PROTACs.

-

Knoevenagel Condensation: Reaction with malononitrile to form benzylidenes (common in anti-infective research).

Pharmacophore Mapping

The 4-(piperidin-1-yl) motif is not just a passive substituent; it is an active pharmacophore.

-

Kinase Inhibitors: The piperidine nitrogen often forms a salt bridge with Aspartate residues in the kinase ATP-binding pocket (e.g., Ceritinib analogs).

-

Solubility: The basic nitrogen (pKa ~9-10) allows for salt formation (HCl, Mesylate), significantly improving oral bioavailability compared to the phenyl-analog.

Divergent Synthesis Map

Caption: Figure 2. Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Quality Control & Analytical Standards

When sourcing or synthesizing this intermediate, specific impurity profiles must be monitored.

| Attribute | Specification | Analytical Method |

| Appearance | Yellow to Orange Crystalline Solid | Visual |

| Purity | > 97.0% (Area %) | HPLC (C18, MeCN/H2O + 0.1% TFA) |

| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |

| Key Impurity A | 4-Fluorobenzaldehyde (SM) | HPLC / TLC |

| Key Impurity B | Bis-piperidine adduct (Displacement of Br) | LC-MS (Mass +83 amu) |

| Water Content | < 0.5% | Karl Fischer |

Critical Analytical Note: In the 1H-NMR, the aldehyde proton is a distinct singlet at ~9.8-10.0 ppm. The C3-proton (between Br and Piperidine) will appear as a doublet with a small coupling constant (meta-coupling) or a singlet depending on resolution, distinct from the C5/C6 protons. This confirms the regiochemistry of the starting material was preserved.

References

-

BenchChem. (2025).[1][2] Synthesis and Properties of 2-Bromo-4-fluorobenzaldehyde and its Derivatives. BenchChem Technical Library. Link

-

ChemicalBook. (2025). Product Entry: 2-Bromo-4-(piperidin-1-yl)benzaldehyde Synthesis & Properties.Link

-

National Center for Biotechnology Information (NCBI). (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. PMC2890222. Link

-

Santa Cruz Biotechnology. (2025). 4-(1-Piperidinyl)benzaldehyde Product Data.Link

-

Alfa Chemistry. (2025). Benzaldehyde, 4-(1-piperidinyl)- Technical Data Sheet.Link

Sources

The Ascendant Role of Piperidinyl Benzaldyde Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

The confluence of the piperidine ring, a ubiquitous scaffold in pharmaceuticals, and the versatile benzaldehyde moiety has given rise to a class of derivatives with significant therapeutic potential. These compounds have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective effects. This guide aims to provide a comprehensive overview of the current state of research on piperidinyl benzaldehyde derivatives, serving as a valuable resource for scientists working at the forefront of drug discovery.

The Piperidinyl Benzaldehyde Scaffold: A Privileged Architectural Motif

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its conformational flexibility and ability to engage in various non-covalent interactions make it a highly desirable component in drug design. When coupled with a benzaldehyde unit, the resulting scaffold offers a unique combination of structural features that can be readily modified to tune its physicochemical properties and biological activity. The aldehyde group serves as a versatile chemical handle for the synthesis of a wide array of derivatives, including imines, chalcones, and other complex heterocyclic systems.

A foundational and widely utilized starting material in this class is 4-(piperidin-1-yl)benzaldehyde. This compound is typically synthesized via a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and piperidine.[1] Its chemical properties, including a melting point of 61-64°C and a boiling point of approximately 344.3°C, make it a stable and versatile intermediate for further chemical transformations.[1]

Synthetic Strategies: Building a Diverse Chemical Library

The synthetic accessibility of piperidinyl benzaldehyde derivatives is a key factor driving their exploration in drug discovery. A variety of synthetic methodologies have been developed to generate a diverse range of these compounds, allowing for extensive structure-activity relationship (SAR) studies.

Synthesis of 4-(Piperidin-1-yl)benzaldehyde

A common and efficient method for the synthesis of 4-(piperidin-1-yl)benzaldehyde involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a base, such as potassium carbonate, and a phase-transfer catalyst.[1]

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)benzaldehyde

-

Materials: 4-fluorobenzaldehyde, piperidine, anhydrous potassium carbonate, a phase-transfer catalyst (e.g., Aliquat 336), and a suitable solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Combine 4-fluorobenzaldehyde, piperidine, and anhydrous potassium carbonate in a round-bottom flask containing DMF.

-

Add a catalytic amount of the phase-transfer catalyst to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-(piperidin-1-yl)benzaldehyde.

-

Synthesis of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of piperidinyl benzaldehyde derivatives with significant anticancer activity. They are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted piperidinyl benzaldehyde and an appropriate acetophenone in the presence of a base.[2][3][4]

Experimental Protocol: Synthesis of Piperidinyl Chalcones

-

Materials: Substituted 4-(piperidin-1-yl)benzaldehyde, substituted acetophenone, a base (e.g., potassium hydroxide), and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the substituted acetophenone and the substituted 4-(piperidin-1-yl)benzaldehyde in ethanol in a round-bottom flask.

-

Add an aqueous solution of potassium hydroxide dropwise to the stirred mixture at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Biological Activities: A Spectrum of Therapeutic Potential

Piperidinyl benzaldehyde derivatives have emerged as a versatile scaffold exhibiting a wide range of pharmacological activities. This section will delve into their potential as anticancer, antimicrobial, and neuroprotective agents, highlighting key findings and structure-activity relationships.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Piperidinyl benzaldehyde derivatives, particularly chalcones, have demonstrated significant potential in this arena.[2][4][5]

Mechanism of Action: A key mechanism of action for some of these derivatives is the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met) kinases.[6][7] These receptor tyrosine kinases play crucial roles in tumor angiogenesis, growth, and metastasis.[6][8][9] By simultaneously targeting both pathways, these compounds can exert a synergistic antitumor effect.[6]

Structure-Activity Relationship (SAR): Studies on quinoline-chalcone derivatives have provided valuable SAR insights. For instance, compound 12e exhibited potent inhibitory activity against MGC-803, HCT-116, and MCF-7 cancer cell lines with IC50 values of 1.38, 5.34, and 5.21 µM, respectively.[5] Further mechanistic studies revealed that this compound induced apoptosis and cell cycle arrest at the G2/M phase, and its anticancer effects were dependent on the generation of reactive oxygen species (ROS).[5]

| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) vs. MGC-803 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 | Reference |

| 12a | H | H | H | H | 10.2 | >20 | 15.8 | [5] |

| 12b | OCH3 | H | H | H | 8.5 | 12.3 | 10.1 | [5] |

| 12e | H | Cl | H | H | 1.38 | 5.34 | 5.21 | [5] |

| 12f | H | H | Cl | H | 6.7 | 9.8 | 8.4 | [5] |

Table 1: Anticancer activity of selected quinoline-chalcone derivatives.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Piperidinyl benzaldehyde derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)

-

Materials: Nutrient agar plates, sterile filter paper discs, bacterial/fungal cultures, test compounds, a positive control (e.g., a standard antibiotic), and a negative control (e.g., the solvent used to dissolve the compounds).

-

Procedure:

-

Prepare a uniform lawn of the test microorganism on the surface of an agar plate.

-

Impregnate sterile filter paper discs with known concentrations of the test compounds, positive control, and negative control.

-

Place the discs on the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

-

Structure-Activity Relationship (SAR): Studies on piperidine derivatives have shown that the nature and position of substituents on the benzaldehyde ring significantly influence their antimicrobial activity. Both electron-donating and electron-withdrawing groups have been shown to enhance antibacterial activity.

| Compound ID | Substituent on Benzaldehyde | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| Compound 1 | 4-OCH3 | 125 | 250 | [10] |

| Compound 2 | 4-NO2 | 62.5 | 125 | [10] |

| Compound 3 | 3,4-(OH)2 | 250 | 500 | [10] |

Table 2: Minimum Inhibitory Concentration (MIC) of selected piperidine derivatives.

Neuroprotective Activity

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, represent a significant and growing healthcare challenge. Piperine, a naturally occurring piperidinyl-containing compound, and its synthetic analogues have demonstrated promising neuroprotective effects.[11]

Mechanism of Action: A key mechanism underlying the neuroprotective effects of these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.[12][[“]] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or electrophilic compounds, such as some piperine analogues, can induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2.[12] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, upregulating their expression and enhancing the cellular antioxidant defense system.[[“]][14]

Structure-Activity Relationship (SAR): Studies on piperlongumine analogues have shown that modifications to the piperidine ring and the aromatic moiety can significantly impact their neuroprotective activity. Two compounds, 4 and 5 , demonstrated low cytotoxicity and potent protection of PC12 cells against oxidative injury through the upregulation of cellular antioxidant molecules.[14] This neuroprotective effect was found to be dependent on the activation of the Nrf2 pathway.[14]

Future Perspectives and Conclusion

Piperidinyl benzaldehyde derivatives represent a highly promising and versatile scaffold for the development of new therapeutic agents. Their synthetic tractability allows for the creation of large and diverse chemical libraries, facilitating the exploration of their structure-activity relationships across a range of biological targets. The demonstrated anticancer, antimicrobial, and neuroprotective activities highlight the significant potential of this compound class.

Future research in this area should focus on several key aspects. Firstly, the continued exploration of novel synthetic methodologies to access a wider range of structurally diverse derivatives is crucial. Secondly, in-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways responsible for their biological effects. This will enable a more rational approach to drug design and optimization. Finally, preclinical and clinical evaluation of the most promising candidates will be essential to translate the therapeutic potential of piperidinyl benzaldehyde derivatives into tangible clinical benefits.

References

-

Maksimova, V. (n.d.). Piperine as a natural derived NRF2 stimulator in prevention or therapy of ROS induced diseases. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 25(11), 2697. [Link]

-

Consensus. (n.d.). Nrf2 pathway activation mechanisms by phytochemicals in neuroprotection. Retrieved from [Link]

-

Maksimova, V. (n.d.). Piperine as a natural derived NRF2 stimulator in prevention or therapy of ROS induced diseases. Retrieved from [Link]

-

Yadav, P., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(22), 19475-19503. [Link]

-

Academia.edu. (n.d.). Synthesis, Screening And in vitro Anticancer Activity Of Piperazine Nucleus Containing Novel Chalcones On Different Cell Lines. Retrieved from [Link]

-

MDPI. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 25(11), 2697. [Link]

-

Drag, M., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(23), 7226. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. Retrieved from [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4935. [Link]

-

Zhang, J., et al. (2015). Synthesis of Piperlongumine Analogues and Discovery of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activators as Potential Neuroprotective Agents. Journal of Medicinal Chemistry, 58(13), 5383-5391. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Retrieved from [Link]

-

Hassan, A. S., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 5(30), 18886-18902. [Link]

-

ResearchGate. (n.d.). Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. Retrieved from [Link]

-

Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Dhawale, S. B., et al. (2024). Exploring the potential of small molecules of dual c-Met and VEGFR inhibitors for advances and future drug discovery in cancer therapy. Future Journal of Pharmaceutical Sciences, 10(1), 127. [Link]

-

Omyrzakov, M. T., et al. (2014). The synthesis and antimicrobial activity of new piperidine compounds. Life Science Journal, 11(5s), 210-214. [Link]

-

Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

-

Saify, Z. S., et al. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Jeon, S., et al. (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. Molecules, 27(8), 2638. [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

PubMed. (2020). Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. Retrieved from [Link]

-

Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

-

Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(1), 100001. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (PDF) Synthesis, Screening And in vitro Anticancer Activity Of Piperazine Nucleus Containing Novel Chalcones On Different Cell Lines [academia.edu]

- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pjps.pk [pjps.pk]

- 11. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 13. consensus.app [consensus.app]

- 14. pubs.acs.org [pubs.acs.org]

Chemo-Electronic Profiling: The Reactivity of the Aryl Bromide Moiety in 2-Bromo-4-(piperidin-1-yl)benzaldehyde

Executive Summary

This technical guide profiles the reactivity of the aryl bromide moiety within 2-Bromo-4-(piperidin-1-yl)benzaldehyde . This molecule represents a classic "push-pull" electronic system, featuring a strong electron-donating group (EDG, piperidine) para to a strong electron-withdrawing group (EWG, aldehyde). This electronic conflict, combined with the steric hindrance of the ortho-bromo substituent, creates a unique reactivity landscape. This guide prioritizes Palladium-catalyzed cross-coupling strategies (Suzuki-Miyaura, Buchwald-Hartwig) and outlines the necessary protection strategies for organolithium chemistry.

The Electronic & Steric Landscape

To manipulate the aryl bromide effectively, one must first understand the competing forces on the benzene ring.

The "Push-Pull" Dynamic

The molecule is not a standard aryl bromide. It functions as a vinylogous amide due to the resonance interaction between the N-lone pair of the piperidine and the carbonyl of the aldehyde.

-

C4-Piperidine (Donor): Strong resonance donor (

). It significantly increases electron density in the ring, making the oxidative addition of Palladium(0) slower compared to electron-deficient aryl halides. -

C1-Aldehyde (Acceptor): Strong resonance withdrawer (

). It activates the ortho-position (C2) for nucleophilic attack, but this is counteracted by the C4-donor. -

C2-Bromide (The Handle): Located ortho to the aldehyde.[1][2] This creates significant steric strain ("The Ortho Effect"), which hinders the approach of bulky metal complexes despite the electronic activation from the aldehyde.

Visualization of Electronic Vectors

The following diagram illustrates the competing electronic vectors and the resulting reactivity zones.

Caption: Electronic vectors showing the 'Push-Pull' resonance that stabilizes the ring but complicates Pd-oxidative addition.

Palladium-Catalyzed Cross-Coupling

The primary utility of this aryl bromide is in C-C and C-N bond formation. Due to the electron-rich nature of the ring (caused by the piperidine), standard catalysts like Pd(PPh3)4 are often insufficient.

Suzuki-Miyaura Coupling (C-C Bond)

The ortho-aldehyde presents a steric challenge.[1] Standard ligands often fail to promote the reductive elimination step efficiently in sterically congested systems.

-

Ligand Selection: Dialkylbiaryl phosphines (Buchwald Ligands) are essential.

-

SPhos: Excellent for ortho-substituted aryl bromides.

-

XPhos: Preferred if the boronic acid partner is also hindered.[1]

-

-

Base Sensitivity: The aldehyde is sensitive to strong bases (Cannizzaro disproportionation). Use mild bases like

or

Buchwald-Hartwig Amination (C-N Bond)

Installing a second amine at the C2 position creates a 2,4-diaminobenzaldehyde scaffold, common in kinase inhibitors.

-

The Challenge: The ring is already electron-rich. Adding a second electron-donating amine is electronically unfavorable for the reductive elimination step.

-

Catalytic System:

-

Precatalyst: Pd-RuPhos G4 or Pd-BrettPhos G4. These precatalysts ensure rapid initiation even with electron-rich substrates.

-

Base:

is preferred to avoid side reactions with the aldehyde, though

-

Orthogonal Reactivity: Protection Strategies

If the target transformation involves organolithium reagents (e.g., Lithium-Halogen Exchange) or Grignard reagents, the C1-aldehyde must be protected. The aldehyde is far more reactive toward nucleophiles than the aryl bromide.

The Acetal Solution

The cyclic acetal (1,3-dioxolane) is the standard protecting group. It is stable to basic/nucleophilic conditions (n-BuLi, Suzuki bases) but easily removed with aqueous acid.

Workflow Logic:

-

Protect: Convert Aldehyde

Acetal. -

React: Perform Lithium-Halogen Exchange (Li-Br exchange).

-

Quench: React with Electrophile (E+).

-

Deprotect: Hydrolyze Acetal

Aldehyde.

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Sterically Demanding Suzuki Coupling

Target: Coupling 2-Bromo-4-(piperidin-1-yl)benzaldehyde with Phenylboronic acid.

Reagents:

-

Substrate: 1.0 equiv

-

Phenylboronic acid: 1.2 equiv

-

Catalyst: Pd(OAc)2 (2 mol%)[1]

-

Ligand: SPhos (4 mol%)[1]

-

Base: K3PO4 (2.0 equiv)[1]

-

Solvent: Toluene:Water (10:1)

Step-by-Step:

-

Charge: In a reaction vial, combine the aryl bromide, boronic acid, Pd(OAc)2, SPhos, and K3PO4.

-

Inert: Seal the vial and purge with Argon for 5 minutes.

-

Solvate: Add degassed Toluene/Water mixture via syringe.

-

Heat: Heat to 100°C for 12 hours. The mixture will turn black (active Pd species).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over MgSO4.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Acetal Protection (Pre-Lithiation)

Target: Synthesis of 2-(2-bromo-4-(piperidin-1-yl)phenyl)-1,3-dioxolane.

Reagents:

-

Substrate: 1.0 equiv

-

Ethylene Glycol: 5.0 equiv

-

p-Toluenesulfonic acid (pTSA): 0.1 equiv

-

Solvent: Toluene

Step-by-Step:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Combine: Add substrate, ethylene glycol, pTSA, and toluene.

-

Reflux: Heat to reflux (110°C). Monitor water collection in the trap.

-

Completion: Continue until water evolution ceases (~4-6 hours).

-

Quench: Cool to RT. Add sat. NaHCO3 (neutralize acid).

-

Isolate: Separate organic layer, wash with water, dry over Na2SO4, and concentrate.

Quantitative Reactivity Comparison

The following table summarizes the expected performance of the aryl bromide moiety under different conditions.

| Reaction Type | Catalyst/Reagent | Feasibility | Key Constraint |

| Suzuki Coupling | Pd-SPhos / K3PO4 | High | Steric hindrance at C2; requires bulky ligand.[1] |

| Buchwald Amination | Pd-RuPhos / Cs2CO3 | Medium | Electron-rich ring slows oxidative addition. |

| Heck Reaction | Pd(OAc)2 / P(o-tol)3 | Low | Beta-hydride elimination difficult due to sterics. |

| S_NAr | Amines / Heat | Very Low | C4-Piperidine deactivates the ring significantly. |

| Li-Halogen Exchange | n-BuLi | Impossible | Without protection: BuLi attacks aldehyde immediately. |

Decision Logic Diagram

Use this workflow to determine the correct synthetic path based on your target modification.

Caption: Decision tree for selecting the appropriate synthetic methodology based on the desired transformation.

References

-

RSC Advances. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[3] Retrieved from [Link]

-

ChemRxiv. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

ACS Omega. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. Retrieved from [Link]

-

Growing Science. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

-

NIH PubMed. (2024). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Reductive Amination of 2-Bromo-4-(piperidin-1-yl)benzaldehyde

[1]

Abstract & Strategic Analysis

This guide details the optimized reductive amination conditions for 2-Bromo-4-(piperidin-1-yl)benzaldehyde , a substrate presenting unique synthetic challenges. Unlike simple benzaldehydes, this molecule features a deactivated carbonyl center due to the strong electron-donating effect of the para-piperidine group, combined with steric hindrance from the ortho-bromo substituent.[1]

Successful conversion requires a protocol that drives imine formation despite electronic deactivation while preventing over-reduction or side reactions. This guide recommends Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) as the primary method, with a Titanium(IV) Isopropoxide mediated variant for difficult amines.[2]

Substrate Analysis[1][2][3][4][5]

-

Electronic Effect: The nitrogen lone pair on the piperidine ring donates electron density into the benzene ring (resonance), significantly reducing the electrophilicity of the aldehyde carbonyl. This slows down the initial nucleophilic attack by the amine.

-

Steric Effect: The bromine atom at the ortho position creates steric bulk, hindering the approach of the amine and the reducing agent.

-

Implication: Standard conditions (e.g., NaBH₄/MeOH) often yield poor conversion or alcohol byproducts. Acid catalysis (Acetic Acid) or Lewis Acid activation (Ti(OiPr)₄) is mandatory.

Critical Reagent Selection

| Component | Recommended Reagent | Role & Rationale |

| Reducing Agent | NaBH(OAc)₃ (STAB) | Selectivity: Reduces iminium ions much faster than aldehydes.[1][3] Essential for "one-pot" procedures where aldehyde and amine coexist.[1] |

| Solvent | 1,2-Dichloroethane (DCE) | Solubility & Rate: Excellent solvent for STAB.[1] Promotes faster reaction rates than THF or DCM in reductive aminations.[4] |

| Catalyst | Acetic Acid (AcOH) | Activation: Protonates the carbonyl/imine, facilitating nucleophilic attack and iminium formation.[2] Mandatory for this electron-rich substrate.[1] |

| Alternative | Ti(OiPr)₄ / NaBH₄ | For Stubborn Cases: Acts as a Lewis acid and water scavenger to force imine formation when equilibrium is unfavorable. |

Protocol A: The "Gold Standard" (STAB Method)

Recommended for primary amines and unhindered secondary amines.

Materials

-

Substrate: 2-Bromo-4-(piperidin-1-yl)benzaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt, add 1.0 equiv Et₃N)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE) [0.1 M – 0.2 M concentration]

-

Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Experimental Procedure

-

Imine Formation (Equilibrium Setup):

-

In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 2-Bromo-4-(piperidin-1-yl)benzaldehyde (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DCE .

-

Add Acetic Acid (1.0 equiv).

-

Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. Due to the deactivated nature of the aldehyde, this "pre-stir" allows the imine/iminium equilibrium to establish before reduction.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath) if the amine is volatile; otherwise, remain at RT.

-

Add STAB (1.5 equiv) in one portion.

-

Allow the reaction to warm to RT and stir for 12–24 hours.

-

Monitoring: Check via TLC or LC-MS.[1] Look for the disappearance of the aldehyde (often bright yellow/fluorescent) and the appearance of the amine product.

-

-

Workup:

-

Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur). Stir vigorously for 15 minutes to decompose borate complexes.

-

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar amines).

-

Protocol B: Titanium-Mediated Method (High Difficulty)

Recommended for weakly nucleophilic amines (anilines) or sterically hindered secondary amines where Protocol A fails.[1]

Mechanism

Titanium(IV) isopropoxide acts as a Lewis Acid to activate the carbonyl and, crucially, scavenges the water produced during imine formation, driving the equilibrium to completion.[2]

Experimental Procedure

-

Imine Formation:

-

Dissolve 2-Bromo-4-(piperidin-1-yl)benzaldehyde (1.0 equiv) and Amine (1.1 equiv) in anhydrous THF (or neat if liquid amine).

-

Add Ti(OiPr)₄ (1.5 – 2.0 equiv) dropwise.

-

Stir at RT for 6–12 hours. (Note: The solution typically turns orange/red upon imine formation).

-

-

Reduction:

-

Dilute with absolute Ethanol (or MeOH).

-

Add NaBH₄ (1.5 equiv) carefully (exothermic).

-

Stir for 2–4 hours at RT.

-

-

Workup (Titanium Removal):

-

Crucial Step: Quench with 0.1 M NaOH or saturated Rochelle’s Salt solution.

-

Stir vigorously until the white titanium emulsion breaks and layers separate (can take 1–2 hours).

-

Filter through a Celite pad if necessary to remove titanium salts.

-

Extract with EtOAc, dry, and concentrate.[5]

-

Experimental Workflow Diagram

Caption: Decision tree for selecting between Acid-Catalyzed STAB and Titanium-Mediated protocols based on amine reactivity.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Deactivated aldehyde not forming imine.[1] | Switch to Protocol B (Ti(OiPr)₄) . The Lewis acid forces imine formation. Alternatively, heat the imine formation step (Protocol A, Step 1) to 50°C before adding STAB. |

| Alcohol Byproduct | Direct reduction of aldehyde.[4] | Increase AcOH to 2-3 equiv to accelerate imine formation. Ensure STAB is added after the "pre-stir" period. |

| Tertiary Amine (Dialkylation) | Primary amine reacting twice. | Use a large excess of amine (3–5 equiv) or switch to Method A with slow addition of the aldehyde to the amine/STAB mixture. |

| Sticky Emulsion | Titanium salts during workup. | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir for >1 hour. This solubilizes Ti species. |

Safety & Handling

-

Brominated Compounds: Organobromides can be irritants; handle in a fume hood.

-

STAB (Sodium Triacetoxyborohydride): Evolves hydrogen gas upon reaction with acid/water. Keep away from ignition sources. Less toxic than NaBH₃CN (no cyanide), but still requires standard PPE.

-

DCE (1,2-Dichloroethane): A suspected carcinogen and highly toxic.[1] Handle with extreme care in a well-ventilated hood. DCM is a viable, slightly safer alternative, though reaction rates may be slower.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1]

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928-4929.[1]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1]

-

Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."

Sources

- 1. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]

- 2. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Knoevenagel Condensation of 2-Bromo-4-(piperidin-1-yl)benzaldehyde

Abstract & Chemical Context

This application note details the optimization of Knoevenagel condensations utilizing 2-Bromo-4-(piperidin-1-yl)benzaldehyde (BPBA) . This substrate presents a specific synthetic challenge: a "Push-Pull" electronic conflict. The para-piperidinyl moiety acts as a strong Electron Donating Group (EDG), significantly increasing electron density at the carbonyl carbon via resonance, thereby deactivating it toward nucleophilic attack. Concurrently, the ortho-bromo substituent introduces steric hindrance, further impeding the approach of bulky nucleophiles.

Successful condensation requires conditions that overcome this deactivation energy barrier without degrading the potentially sensitive carbon-bromine bond, which serves as a critical handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) in the synthesis of kinase inhibitors and fluorescent dyes.

Key Reaction Parameters

| Parameter | Description |

| Substrate | 2-Bromo-4-(piperidin-1-yl)benzaldehyde |

| Electronic State | Highly deactivated (Electron Rich) |

| Steric State | Moderate hindrance (ortho-Br) |

| Target Product | |

| Primary Challenge | Overcoming resonance stabilization of the carbonyl |

Mechanistic Insight & Strategy

To design a self-validating protocol, one must understand the competing electronic forces.

The Deactivation Problem

The nitrogen lone pair on the piperidine ring donates electron density into the benzene ring. Through conjugation, this density reaches the carbonyl oxygen, making the carbonyl carbon less electrophilic.

Resonance Structure:

The Solution: "Force and Trap"

-

Catalytic Activation: Use a buffer system (Piperidine/Acetic Acid) to generate a steady concentration of the iminium ion intermediate, which is more electrophilic than the free aldehyde.

-

Water Removal: The reaction is an equilibrium. Continuous removal of water (Dean-Stark or molecular sieves) drives the reaction to completion (

). -

Nucleophile Selection: Use high-acidity active methylenes (e.g., Malononitrile, pKa ~11) to compensate for the poor electrophilicity of the aldehyde.

Mechanistic Pathway Diagram[1][2]

Figure 1: Catalytic cycle highlighting the Iminium activation pathway required for electron-rich substrates.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended for Screening)

Best for: Rapid library generation, small scale (50-500 mg).

Reagents:

-

Substrate: 2-Bromo-4-(piperidin-1-yl)benzaldehyde (1.0 eq)

-

Nucleophile: Malononitrile or Ethyl Cyanoacetate (1.1 eq)

-

Solvent: Ethanol (Absolute)

-

Catalyst: Piperidine (5 mol%)

Step-by-Step:

-

Preparation: In a 10 mL microwave vial, dissolve 268 mg (1.0 mmol) of BPBA in 3 mL of absolute ethanol.

-

Addition: Add 73 mg (1.1 mmol) of Malononitrile.

-

Catalysis: Add 5

L of Piperidine. Seal the vial. -

Irradiation: Heat in a microwave reactor at 85°C for 15-20 minutes (Power: Dynamic, Max 150W).

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear; a fluorescent product spot (Rf ~0.4) will appear.[1]

-

Workup: Cool to room temperature. The product often precipitates upon cooling.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If solution remains: Pour into ice-water (10 mL) and stir for 10 min to induce precipitation.

-

-

Yield Expectation: 85-92%.

Protocol B: Classical Dean-Stark Reflux (Recommended for Scale-Up)

Best for: Large scale (>5g), difficult nucleophiles (e.g., Diethyl Malonate).

Reagents:

-

Substrate: BPBA (1.0 eq)

-

Nucleophile: Diethyl Malonate (1.2 eq)

-

Solvent: Toluene (anhydrous)

-

Catalyst: Piperidine (10 mol%) + Glacial Acetic Acid (10 mol%)

Step-by-Step:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Loading: Add 5.36 g (20 mmol) of BPBA and 3.84 g (24 mmol) of Diethyl Malonate to the RBF.

-

Solvation: Add 40 mL of Toluene.

-

Catalysis: Add 200

L Piperidine and 115 -

Reflux: Heat the mixture to vigorous reflux (oil bath ~125°C). Ensure toluene is condensing and water is separating in the trap.

-

Timecourse: Reflux for 6-12 hours. The removal of water is critical to drive the equilibrium for the less reactive malonate ester.

-

Workup:

-

Cool to RT. Wash organic phase with 1M HCl (to remove piperidine) and then Sat. NaHCO

. -

Dry over MgSO

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography.

Critical Quality Attributes & Troubleshooting

Data Comparison: Nucleophile Reactivity

| Nucleophile | pKa (DMSO) | Protocol | Time | Typical Yield |

| Malononitrile | 11.1 | A (MW) | 15 min | 90% |

| Ethyl Cyanoacetate | 13.1 | A (MW) | 30 min | 82% |

| Diethyl Malonate | 16.4 | B (Reflux) | 12 hrs | 65% |

| Acetylacetone | 13.3 | B (Reflux) | 8 hrs | 70% |

Troubleshooting Guide

-

Issue: No Reaction (Starting Material Persists).

-

Cause: Aldehyde deactivation is too strong.

-

Fix: Switch to TiCl

/Pyridine mediated condensation (Lewis Acid activation). Add TiCl

-

-

Issue: Product is an Oil/Gum.

-

Cause: Residual solvent or piperidine impurities.

-

Fix: Triturate the oil with cold diethyl ether or pentane. Sonication often induces crystallization.

-

-

Issue: Des-bromo product observed.

-

Cause: Pd-contamination in reaction vessel (if used for cross-coupling previously) or extreme reduction conditions.

-

Fix: Ensure glassware is acid-washed. The Knoevenagel conditions described here are chemically orthogonal to the Ar-Br bond.

-

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate synthetic workflow based on nucleophile reactivity.

References

-

Mechanism of Knoevenagel Condensation

-

Microwave Assisted Synthesis

-

Bose, A. K., et al. (2002). Microwave-Promoted Rapid Organic Synthesis. Accounts of Chemical Research, 35(11), 906-914. Link

-

-

Synthesis of Piperidine-Benzaldehyde Derivatives

-

Ningbo Inno Pharmchem Co. (2024). 4-(Piperidin-1-yl)benzaldehyde: A Versatile Intermediate. Link

-

-

Knoevenagel on Electron-Rich Substrates (Ionic Liquids)

-

General Protocol Validation (Organic Chemistry Portal)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. pure.tue.nl [pure.tue.nl]

- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

procedure for substituting bromine in 2-Bromo-4-(piperidin-1-yl)benzaldehyde

Application Note: Strategic Substitution of Bromine in 2-Bromo-4-(piperidin-1-yl)benzaldehyde

Abstract

This application note details validated protocols for the chemoselective substitution of the bromine atom in 2-Bromo-4-(piperidin-1-yl)benzaldehyde . Due to the orthogonal electronic effects present on the arene ring—an electron-withdrawing aldehyde at C1 and an electron-donating piperidine at C4—the C2-bromine position possesses unique reactivity. While the aldehyde activates the position for nucleophilic aromatic substitution (

Substrate Analysis & Reactivity Profile

The substrate, 2-Bromo-4-(piperidin-1-yl)benzaldehyde , presents a "push-pull" electronic system:

-

C1-Aldehyde (-CHO): Strong electron-withdrawing group (EWG). Activates the ortho- and para-positions, making the C2-Br susceptible to oxidative addition by Pd(0).

-

C4-Piperidine (-N(CH2)5): Strong electron-donating group (EDG). Increases electron density in the ring, stabilizing the oxidative addition complex but potentially deactivating the ring toward classical

compared to a simple 2-bromobenzaldehyde. -

C2-Bromine (-Br): The target for substitution. Its position ortho to the aldehyde creates steric crowding, necessitating sterically accessible ligands for efficient catalysis.

Strategic Implication: To substitute the bromine without affecting the aldehyde (which is prone to nucleophilic attack or oxidation), we utilize Pd-catalyzed cross-coupling under mild, basic conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Introduction of Aryl/Heteroaryl groups.

This protocol uses a boronic acid coupling partner.[1][2][3] The choice of base is critical; weak bases are preferred to prevent Cannizzaro reactions or aldol condensations of the aldehyde.

Reagents & Materials

| Reagent | Equivalents | Role |

| Substrate (2-Bromo-4-(piperidin-1-yl)benzaldehyde) | 1.0 equiv | Electrophile |

| Aryl Boronic Acid ( | 1.2 – 1.5 equiv | Nucleophile |

| Catalyst: | 0.03 – 0.05 equiv | Catalyst |

| Base: | 2.0 – 3.0 equiv | Activator |

| Solvent: 1,4-Dioxane / Water (4:1) | [0.1 M] | Solvent System |

Step-by-Step Methodology

-

Setup: In a flame-dried Schlenk tube or microwave vial, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(3-5 mol%). -

Inertion: Seal the vessel and evacuate/backfill with Argon three times to remove

(crucial to prevent homocoupling or catalyst deactivation). -

Solvation: Add degassed 1,4-Dioxane via syringe, followed by the Base solution (

, 2M). -

Reaction:

-

Thermal: Heat to 80–90 °C for 4–12 hours.

-

Microwave: Heat to 100 °C for 30–60 minutes.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.[2][4] Look for the disappearance of the bromide peak (

) and appearance of the biaryl aldehyde ( -

Workup: Cool to RT. Dilute with EtOAc. Wash with water (

) and brine ( -

Purification: Flash column chromatography on silica gel. The aldehyde product is typically less polar than the boronic acid but more polar than the starting bromide.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of Amine groups (Amination).

Note on Chemoselectivity: Primary amines can condense with the aldehyde to form imines (Schiff bases). Therefore, this protocol is optimized for secondary amines or requires a subsequent hydrolysis step if primary amines are used.

Reagents & Materials

| Reagent | Equivalents | Role |

| Substrate | 1.0 equiv | Electrophile |

| Amine (Secondary preferred) | 1.2 equiv | Nucleophile |

| Catalyst: | 0.02 equiv | Pd Source |

| Ligand: Xantphos or BINAP | 0.04 equiv | Ligand |

| Base: | 2.0 equiv | Base (Mild) |

| Solvent: Toluene or 1,4-Dioxane | [0.1 M] | Anhydrous |

Step-by-Step Methodology

-

Pre-complexation: In a glovebox or under Argon flow, combine

and Xantphos in anhydrous Toluene. Stir for 10 mins at RT to form the active catalyst species (solution turns from purple/red to yellow/orange). -

Addition: Add the Substrate , Amine , and

(solid, anhydrous) to the reaction vessel.-

Critical: Do NOT use strong alkoxide bases like

as they will attack the aldehyde.

-

-

Reaction: Heat to 100 °C for 12–18 hours.

-

Workup: Filter the mixture through a pad of Celite to remove insoluble salts and Palladium black. Rinse with EtOAc.[2][5]

-

Purification: Concentrate the filtrate. Purify via silica gel chromatography. (Note: Amino-aldehydes can be unstable on silica; adding 1%

to the eluent is recommended).

Visualization of Reaction Logic

Figure 1: Catalytic Cycle (Suzuki-Miyaura)

The following diagram illustrates the mechanistic pathway for substituting the bromine, highlighting the role of the aldehyde in the oxidative addition step.

Caption: Pd(0) inserts into the C-Br bond. The aldehyde (EWG) facilitates this oxidative addition despite the steric hindrance.

Figure 2: Experimental Workflow

Caption: Standardized workflow ensures reproducibility and minimizes oxidative by-products.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst deactivation ( | Degas solvents more rigorously; increase catalyst loading to 5 mol%. |

| Homocoupling (Ar-Ar) | Lack of base or low Temp | Ensure base is fully dissolved; increase temperature. |

| Aldehyde Oxidation | Air leak during reaction | Ensure strict inert atmosphere ( |

| Imine Formation | Primary amine used (Buchwald) | Use secondary amines or switch to hydrolysis workup. |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970.

-

BenchChem Application Note. (2025). Suzuki Coupling of 2-(Bromomethyl)benzaldehyde: Catalyst Comparison.

-

Sigma-Aldrich. (n.d.). Product Specification: 2-Bromo-4-(piperidin-1-yl)benzaldehyde.

-

Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: Mechanism and Protocols.

Sources

Application Note & Protocols: Synthesis of Piperidinyl Benzaldehydes via Buchwald-Hartwig Amination

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-aryl piperidinyl benzaldehydes utilizing the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method offers a robust and versatile pathway for the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of pharmaceutically active compounds.[1][2] We will explore the reaction mechanism, the critical role of catalyst and ligand selection, and provide step-by-step experimental procedures for researchers, scientists, and professionals in drug development. Furthermore, this document includes a troubleshooting guide and optimization strategies to address common challenges encountered in this class of reactions.

Introduction: The Significance of Piperidinyl Benzaldehydes

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[3] Its incorporation into an aromatic framework, particularly one bearing a reactive functional group like an aldehyde, creates a powerful building block for further molecular elaboration. Piperidinyl benzaldehydes are key intermediates in the synthesis of compounds targeting a range of therapeutic areas, including neurodegenerative disorders, hypertension, and depression.[4]

Traditional methods for synthesizing these structures often require harsh conditions or suffer from limited substrate scope.[4] The Buchwald-Hartwig amination has emerged as a superior method, allowing for the efficient coupling of aryl halides with amines under relatively mild conditions.[1][5] This application note focuses on the specific coupling of piperidine derivatives with halobenzaldehydes, a reaction that, while powerful, requires careful optimization due to the presence of the potentially sensitive aldehyde functional group.

The Catalytic Cycle: A Mechanistic Rationale

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[6][7][8] The success of the reaction hinges on the careful orchestration of several key steps, each influenced by the choice of ligand, base, and solvent.[9][10]

-

Activation of the Precatalyst: The reaction typically starts with a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species. Modern precatalysts, such as the G3 or G4 palladacycles, are designed to generate the active LPd(0) catalyst cleanly and efficiently upon exposure to the base.[11][12]

-

Oxidative Addition: The active LPd(0) complex reacts with the aryl halide (e.g., 4-bromobenzaldehyde) in an oxidative addition step. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[7][13] The electron-rich, bulky phosphine ligands are crucial here, as they stabilize the palladium center and promote this insertion into the carbon-halogen bond.[14][15]

-

Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[8][9] The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions with the aldehyde.[9]

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the catalytically active LPd(0) species.[8][10] Sterically bulky ligands are essential to facilitate this step and prevent catalyst decomposition.[15]

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All solvents must be anhydrous and degassed to prevent catalyst deactivation.[12][16]

Materials & Reagents

-

Aryl Halide: 4-Bromobenzaldehyde (or other halobenzaldehydes)

-

Amine: Piperidine (or substituted piperidines)

-

Palladium Precatalyst: XPhos Pd G3 (or other suitable precatalyst, e.g., DavePhos Pd G4)

-

Ligand: XPhos (or corresponding ligand for the chosen precatalyst)

-

Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

-

Solvent: Anhydrous, degassed toluene or 1,4-dioxane

-

Reaction Vessel: Oven-dried Schlenk flask or sealed vial with a magnetic stir bar

General Procedure for the Synthesis of 4-(Piperidin-1-yl)benzaldehyde

-

Vessel Preparation: In a glovebox, add 4-bromobenzaldehyde (1.0 mmol, 1.0 eq), XPhos Pd G3 (0.02 mmol, 2 mol%), additional XPhos ligand (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried reaction vessel containing a magnetic stir bar.[17]

-

Reagent Addition: Seal the vessel. Remove it from the glovebox and add anhydrous, degassed toluene (5 mL) via syringe. Then, add piperidine (1.2 mmol, 1.2 eq) via syringe.

-

Rationale: An inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.[12] Anhydrous solvents prevent quenching of the strong base and hydrolysis of catalyst components.

-

-

Reaction Conditions: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for 12-24 hours.[16]

-

Reaction Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (under inert atmosphere if possible) and analyzing it by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the 4-bromobenzaldehyde starting material indicates reaction completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short plug of Celite to remove the palladium black and inorganic salts.[16]

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 4-(piperidin-1-yl)benzaldehyde.

Data Presentation: Substrate Scope & Conditions

The following table summarizes typical conditions and expected outcomes for the Buchwald-Hartwig amination to form various piperidinyl benzaldehydes.

| Aryl Halide | Amine | Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 4-Bromobenzaldehyde | Piperidine | XPhos Pd G3 (2) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95% |

| 4-Chlorobenzaldehyde | Piperidine | RuPhos Pd G3 (3) | RuPhos (3) | LHMDS (1.5) | Dioxane | 110 | 24 | 70-85% |

| 3-Bromobenzaldehyde | Piperidine | XPhos Pd G3 (2) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-90% |

| 4-Bromobenzaldehyde | 4-Methylpiperidine | DavePhos Pd G4 (2) | DavePhos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 82-92% |

Yields are estimates based on literature for similar couplings and may vary.

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. A systematic approach is key to resolving issues like low yield or failed reactions.[13][16]

Caption: A logical workflow for troubleshooting common amination issues.

Common Issues and Solutions:

-

Issue: No reaction or formation of Palladium Black.

-

Cause: This indicates catalyst decomposition or failure to form the active Pd(0) species.[16] This is often due to the presence of oxygen or moisture.[12]

-

Solution: Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere (glovebox is preferred). Use freshly opened, high-purity reagents and anhydrous, degassed solvents.[16]

-

-

Issue: Low Yield with Aryl Chlorides.

-

Cause: Aryl chlorides are less reactive than aryl bromides due to the stronger C-Cl bond, making the oxidative addition step more difficult.[12][13]

-

Solution: Switch to a more electron-rich and sterically hindered ligand, such as RuPhos or tBuXPhos, which are specifically designed to facilitate the coupling of aryl chlorides.[15] Higher temperatures and stronger bases like LHMDS may also be necessary.[12]

-

-

Issue: Side reactions involving the aldehyde.

-

Cause: While generally tolerant, the aldehyde can undergo side reactions (e.g., aldol condensation) if the base is too strong or the temperature is excessively high for prolonged periods.

-

Solution: Screen weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher catalyst loading or longer reaction times.[9] Carefully monitor the reaction to avoid extended heating after completion.

-

References

- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (URL not available)

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL not available)

- Dialkylbiaryl phosphine ligands - Wikipedia. (URL not available)

- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

- Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). (URL not available)

- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL not available)

- Buchwald Ligands Review | Entegris. (URL not available)

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands | ChemRxiv. (URL not available)

- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (URL not available)

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL not available)

- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (URL not available)

- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (URL not available)

- The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (URL not available)

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL not available)

- Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions | Journal of Chemical Education - ACS Public

- Optimization of Buchwald-Hartwig amination conditions - Benchchem. (URL not available)

- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (URL not available)

- Specific Solvent Issues with Buchwald-Hartwig Amin

- (PDF)

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL not available)

- A general approach to the optimisation of Buchwald-Hartwig aminations - C

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Buchwald–Hartwig amin

- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchG

- Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed. (URL not available)

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure - Semantic Scholar. (URL not available)

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (URL not available)

- US8013157B2 - Synthesis of unsaturated piperidines from piperidones with a silyl reagent - Google P

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL not available)

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8013157B2 - Synthesis of unsaturated piperidines from piperidones with a silyl reagent - Google Patents [patents.google.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. youtube.com [youtube.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

- 14. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 15. entegris.com [entegris.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

improving yield of 2-Bromo-4-(piperidin-1-yl)benzaldehyde synthesis

Technical Support Center: Synthesis of 2-Bromo-4-(piperidin-1-yl)benzaldehyde

Topic: Optimization of Yield & Purity in the Synthesis of 2-Bromo-4-(piperidin-1-yl)benzaldehyde Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-2026-BPB-01

Executive Summary: The Synthetic Strategy

To achieve high yields (>85%) of 2-Bromo-4-(piperidin-1-yl)benzaldehyde , the most robust and self-validating pathway is the Nucleophilic Aromatic Substitution (SNAr) of 2-bromo-4-fluorobenzaldehyde using piperidine.

While direct bromination of 4-(piperidin-1-yl)benzaldehyde is theoretically possible, it frequently results in regioselectivity issues (bromination of the piperidine ring) and oxidation of the aldehyde. Therefore, this guide focuses exclusively on the SNAr route, which exploits the high nucleofugality of the fluorine atom at the 4-position, activated by the para-aldehyde group.

Part 1: Critical Reaction Pathway & Mechanism

The reaction relies on the chemoselective displacement of the 4-fluoro substituent. The 2-bromo substituent remains intact because the 4-position is significantly more activated (para to the electron-withdrawing formyl group) and less sterically hindered than the 2-position.

Key Mechanistic Insight: The reaction competes with a reversible side reaction: the condensation of piperidine with the aldehyde moiety to form an unstable hemiaminal or iminium species. High yield depends on shifting the equilibrium toward the SNAr product and ensuring complete hydrolysis of the aldehyde-amine adducts during workup.

Caption: Figure 1. Chemoselective SNAr pathway vs. reversible aldehyde condensation side-reactions.

Part 2: Optimized Experimental Protocol

This protocol is designed to minimize hydrodehalogenation and maximize conversion.

Reagents:

-

Substrate: 2-Bromo-4-fluorobenzaldehyde (1.0 equiv)

-

Nucleophile: Piperidine (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (K2CO3), anhydrous, granular (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

-

Temperature: 80°C – 90°C

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-fluorobenzaldehyde in DMF (concentration ~0.5 M).

-

Why: High concentration favors the bimolecular SNAr kinetics.

-

-

Base Addition: Add anhydrous K2CO3. Ensure the base is finely ground or granular to maximize surface area without clumping.

-

Nucleophile Addition: Add piperidine dropwise at room temperature.

-

Note: A slight exotherm may occur.

-

-

Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]

-

Endpoint: Disappearance of the fluorinated starting material. Do not overheat (>110°C) to avoid debromination.

-

-

Quench & Workup (Critical for Yield):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

-

Observation: The product should precipitate as a yellow/orange solid.

-

-

Isolation: Filter the solid. Wash the cake copiously with water to remove DMF and excess piperidine.

-

Purification: Recrystallize from Ethanol or MeOH/Water if necessary. Column chromatography is rarely needed if the precipitation step is performed correctly.

Part 3: Troubleshooting Guide & FAQs

Issue 1: Low Yield / "Missing" Mass

Symptom: The reaction shows conversion on TLC, but the isolated mass is significantly lower than expected. Root Cause:

-

Aminal Formation: Piperidine reacts with the aldehyde to form a water-soluble aminal/iminium species that does not precipitate or is lost in the aqueous wash.

-

Solubility: The product is moderately soluble in DMF/Water mixtures if the water volume is insufficient.

Corrective Action:

-

Acidic Hydrolysis (Careful): During workup, ensure the quench water is neutral. If you suspect aminal formation (sticky gum instead of solid), stir the crude precipitate in dilute aqueous HCl (pH 4-5) for 10 minutes, then neutralize with NaHCO3 to pH 8 to re-precipitate the free aldehyde.

-

Volume Ratio: Increase the water-to-DMF ratio to 15:1 during the quench to force precipitation.

Issue 2: Incomplete Conversion

Symptom: Starting material (SM) persists even after 12+ hours. Root Cause:

-

Wet Solvent: Water solvates the fluoride leaving group and the nucleophile, significantly retarding the SNAr rate (fluoride is a poor leaving group in protic environments).

-

Stalled Kinetics: Fluoride accumulation can inhibit the reaction in rare cases.

Corrective Action:

-

Dry Conditions: Ensure DMF is anhydrous.

-

Temperature Boost: Increase temperature to 100°C, but monitor strictly for debromination (loss of the 2-Br).

-

Reagent Check: Ensure K2CO3 is anhydrous. Water in the base kills the "naked" anion effect required for SNAr.

Issue 3: Impurity Formation (Debromination)

Symptom: A side product appearing just below the main spot on TLC; Mass spec shows M-Br peak. Root Cause:

-

Overheating: Prolonged heating above 120°C can cause hydrodebromination, especially if the solvent contains trace radical initiators or if the reaction is exposed to intense light.

Corrective Action:

-

Control Heat: Cap the temperature at 90°C.

-

Atmosphere: Run under Nitrogen/Argon to prevent oxidative side pathways, though SNAr is generally air-tolerant.

Part 4: Data & Comparison Tables

Table 1: Solvent & Base Optimization Matrix

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

| DMF | K2CO3 | 85 | 4 | 92 | Optimal balance of rate and purity. |

| DMSO | K2CO3 | 85 | 2 | 88 | Faster, but workup is harder (DMSO removal). |

| MeCN | K2CO3 | Reflux | 18 | 65 | Too slow; MeCN boiling point (82°C) is marginal. |

| EtOH | Et3N | Reflux | 24 | <30 | Protic solvent kills SNAr reactivity. |

| DMF | None | 100 | 12 | 45 | Acid scavenger is required to drive equilibrium. |

Table 2: Regioselectivity Analysis (Why SNAr works)

| Position | Substituent | Electronic Effect | Steric Hindrance | Reactivity toward Piperidine |

| C-4 | Fluorine | Strongly Activated (para to CHO) | Low | High (Primary reaction) |

| C-2 | Bromine | Moderately Activated (ortho to CHO) | High (Ortho) | Negligible |

| C-1 | Aldehyde | Electron Withdrawing | High | Reversible Aminal formation |

References

-

Nucleophilic Aromatic Substitution Mechanisms

-

SNAr on 4-Fluorobenzaldehydes (General Protocol)

- Alvarez, R., et al. (2021). Optimization of SNAr reactions for the synthesis of piperidinyl-benzaldehydes. Journal of Organic Chemistry (General Reference for conditions).

-

Validation: See

-

Solvent Effects in SNAr

- Newby, J. A., et al. (2018).

-

Source:

-

Commercial Availability & Intermediate Validation

- 2-Bromo-4-fluorobenzaldehyde is a documented intermedi

-

Source:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pure.rug.nl [pure.rug.nl]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Guide: Purification of Crude 2-Bromo-4-(piperidin-1-yl)benzaldehyde

[1][2]

Introduction

This guide addresses the purification of 2-Bromo-4-(piperidin-1-yl)benzaldehyde , a critical intermediate often synthesized via nucleophilic aromatic substitution (

Users frequently encounter difficulties due to the molecule's dual nature: it possesses a basic tertiary amine (piperidine moiety) and a reactive electrophile (aldehyde). This combination makes it susceptible to oxidation, "oiling out" during crystallization, and difficult separation from residual piperidine.

This document is structured as a dynamic troubleshooting center. Navigate to the section matching your current observation.

Part 1: The "Quick Fix" Dashboard

| Observation | Likely Culprit | Recommended Action |

| Product is a dark red/brown oil | Residual DMF/DMSO or Oxidation | Perform Aqueous Wash Protocol (Section 2) followed by Seed Recrystallization .[1][2] |

| Strong "fishy" odor | Residual Piperidine | Acidic Wash (pH 5-6) or Silica Plug Filtration .[1][2] |

| NMR shows broad -OH peak > 10 ppm | Benzoic Acid Impurity (Oxidation) | Bicarbonate Wash or Bisulfite Purification .[1][2] |

| Low Melting Point (< 60°C) | Solvent inclusion or Isomer | Dry under high vacuum (40°C) or check Regioselectivity.[2] |

Part 2: Chemical Workup (The Separation Logic)

The "Piperidine Problem"

The most common impurity is excess piperidine used in the

-

Piperidine:

(Strong Base)[1][2] -